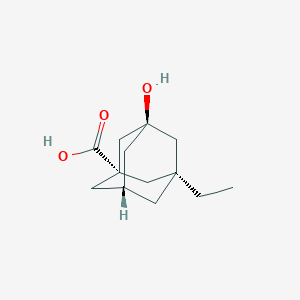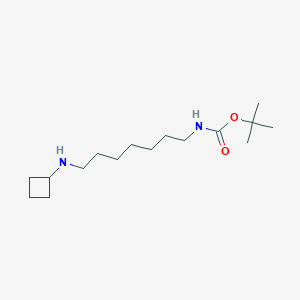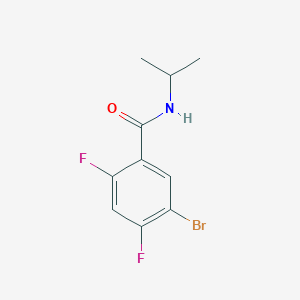
5-Bromo-2,4-difluoro-N-isopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,4-difluoro-N-isopropylbenzamide is a chemical compound with the molecular formula C10H11BrFNO and a molecular weight of 260.108 g/mol . This compound is part of a collection of rare and unique chemicals often used in early discovery research . It is characterized by the presence of bromine, fluorine, and isopropyl groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-2,4-difluoro-N-isopropylbenzamide typically involves the bromination of 2,4-difluorobenzoic acid followed by amidation with isopropylamine. One method involves reacting 2,4-difluorobenzoic acid with a brominating reagent in sulfuric acid, followed by esterification with alcohol, rectification, purification, hydrolysis, and acidification to obtain high-purity 5-bromo-2,4-difluorobenzoic acid . This intermediate is then reacted with isopropylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-difluoro-N-isopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides. Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, while reduction reactions could use agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines could yield various substituted benzamides, while oxidation or reduction could lead to different functionalized derivatives.
Scientific Research Applications
5-Bromo-2,4-difluoro-N-isopropylbenzamide is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: In studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
The mechanism of action for 5-Bromo-2,4-difluoro-N-isopropylbenzamide is not well-documented. its structural features suggest it could interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific context of its use in research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated benzamides, such as:
- 5-Bromo-2-fluoro-N-isopropylbenzamide
- 5-Bromo-2,4-difluorobenzamide
- 2,4-Difluoro-N-isopropylbenzamide
Uniqueness
5-Bromo-2,4-difluoro-N-isopropylbenzamide is unique due to the specific combination of bromine, fluorine, and isopropyl groups attached to the benzamide core. This unique structure can confer distinct chemical and biological properties, making it valuable in research settings.
Properties
IUPAC Name |
5-bromo-2,4-difluoro-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO/c1-5(2)14-10(15)6-3-7(11)9(13)4-8(6)12/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSRVUHXFUGKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B8126972.png)
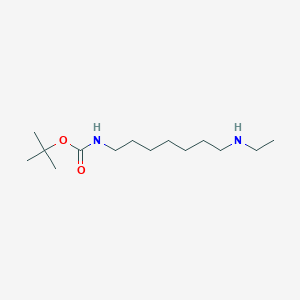
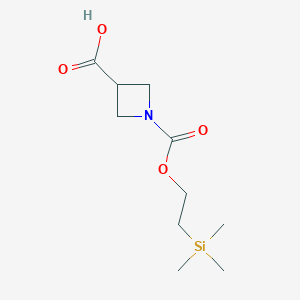
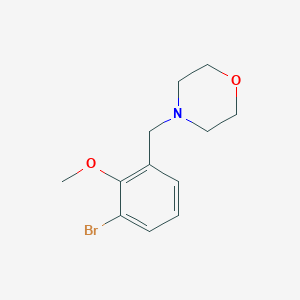
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B8126992.png)

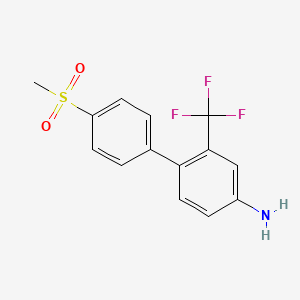

![(E)-1,1'-bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B8127022.png)
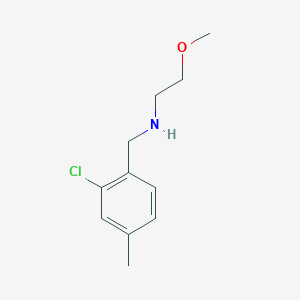
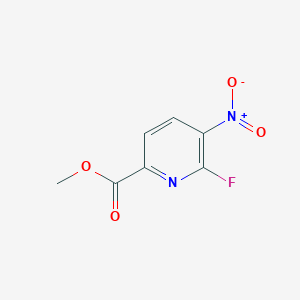
![[1-(4-Bromo-3-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8127060.png)
